![molecular formula C9H14N4O B13306836 6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13306836.png)
6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and versatility in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage and cyclization to form the desired pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its antimicrobial and antiviral activities.
Pyridine-3-carboxamide: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness: 6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the aminomethyl group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for drug design and development.
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
6-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c10-3-6-1-2-8-7(9(11)14)4-12-13(8)5-6/h4,6H,1-3,5,10H2,(H2,11,14) |
InChI-Schlüssel |
NHNWFJSIDKVRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=NN2CC1CN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


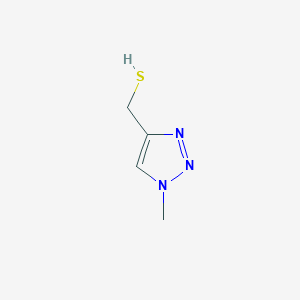
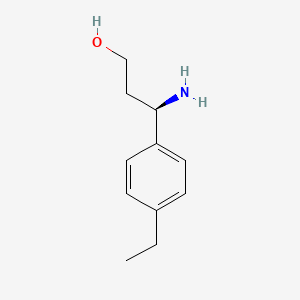
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)


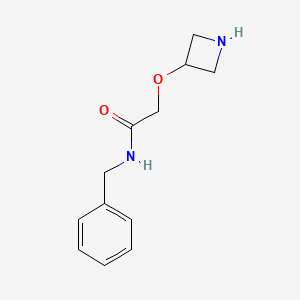
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
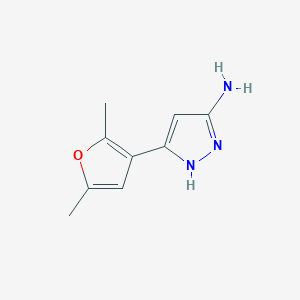
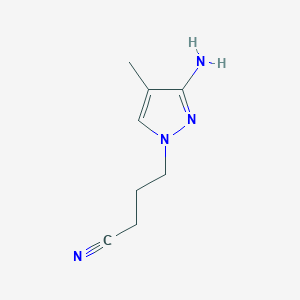
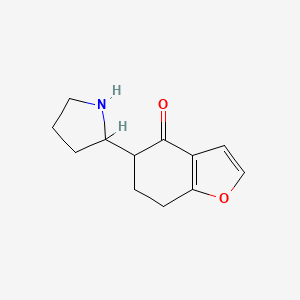
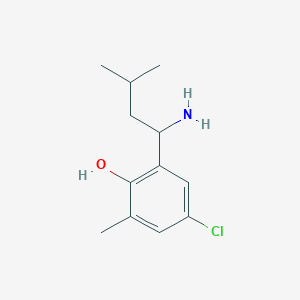
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
